5,5-Dimethylhept-3-yne-2,6-diol

Catalog No.
S14354786
CAS No.
61228-11-3
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethylhept-3-yne-2,6-diol

CAS Number

61228-11-3

Product Name

5,5-Dimethylhept-3-yne-2,6-diol

IUPAC Name

5,5-dimethylhept-3-yne-2,6-diol

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-7(10)5-6-9(3,4)8(2)11/h7-8,10-11H,1-4H3

InChI Key

KXNQCOMPVJNIQX-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C)(C)C(C)O)O

5,5-Dimethylhept-3-yne-2,6-diol is an organic compound characterized by its triple bond and two hydroxyl groups. Its molecular formula is C9H16O2C_9H_{16}O_2 and it features a unique structure that includes a heptyne backbone with dimethyl substitutions at the 5-position and hydroxyl groups at the 2 and 6 positions. This compound is of interest in both synthetic organic chemistry and biological studies due to its functional groups that allow for various

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques, typically involving hydrogen gas in the presence of palladium or platinum catalysts.
  • Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents such as thionyl chloride or phosphorus tribromide.

These reactions enable the transformation of 5,5-Dimethylhept-3-yne-2,6-diol into various derivatives, expanding its utility in organic synthesis .

Research into the biological activity of 5,5-Dimethylhept-3-yne-2,6-diol suggests potential therapeutic properties. It has been explored for anti-inflammatory and antimicrobial effects. The compound's ability to interact with enzymes through hydrogen bonding due to its hydroxyl groups may modulate enzyme activity, presenting opportunities for further studies in pharmacology .

The synthesis of 5,5-Dimethylhept-3-yne-2,6-diol typically involves:

  • Alkylation of Acetylene Derivatives: This initial step often includes the reaction of 5,5-dimethyl-1-hexyne with formaldehyde in the presence of a base.
  • Hydroxylation: Following alkylation, hydroxylation occurs to introduce the two hydroxyl groups at the appropriate positions on the carbon chain.

In industrial settings, these methods may be adapted for larger-scale production using continuous flow reactors and optimized conditions to enhance yield and purity .

The applications of 5,5-Dimethylhept-3-yne-2,6-diol span several fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for its potential interactions with biological targets.
  • Pharmaceutical Development: Explored for possible therapeutic applications due to its biological activity.
  • Industrial Chemistry: Used as an intermediate in producing specialty chemicals .

Interaction studies have focused on how 5,5-Dimethylhept-3-yne-2,6-diol interacts with various enzymes and receptors. The presence of hydroxyl groups allows for hydrogen bonding with active sites on enzymes, which may lead to inhibition or modulation of their activity. This characteristic makes it a candidate for further exploration in drug design and enzyme kinetics studies .

Several compounds share structural similarities with 5,5-Dimethylhept-3-yne-2,6-diol:

Compound NameStructure FeaturesUnique Aspects
2,6-Dimethyl-3-heptyneSimilar backbone but lacks hydroxyl groupsNo functional groups for biological activity
3-Heptyne-2,6-diolSimilar structure but without dimethyl substitutionFewer steric hindrances
5,5-Dimethyl-3-heptanolContains a single hydroxyl group instead of twoLess reactivity due to fewer functional groups

The uniqueness of 5,5-Dimethylhept-3-yne-2,6-diol lies in its combination of a triple bond with two hydroxyl functionalities at specific positions on the carbon chain. This configuration allows it to engage in diverse chemical modifications and biological interactions that other similar compounds may not exhibit .

The molecular architecture of 5,5-dimethylhept-3-yne-2,6-diol combines a central alkyne bond with two hydroxyl groups at the 2- and 6-positions and geminal dimethyl substituents at the 5-position (Figure 1). This arrangement creates a rigid, sterically hindered environment that influences reactivity and selectivity in synthetic applications.

Molecular Geometry and Stereoelectronic Effects

The triple bond (C≡C) introduces significant electron-withdrawing character, polarizing adjacent C–O bonds and enhancing the acidity of the hydroxyl protons (pKa ≈ 12–14). The geminal dimethyl groups at C5 impose torsional strain, favoring conformations where the alkyne axis aligns perpendicular to the diol plane. This steric bulk mitigates unwanted side reactions, such as over-oxidation or epimerization, during catalytic processes.

Structural FeatureImpact on Reactivity
Alkyne moiety (C≡C)Electron-withdrawing effects stabilize transition states in nucleophilic additions.
Geminal dimethyl groups (C5)Steric hindrance directs regioselectivity in cycloadditions and oxidations.
Vicinal diol system (C2, C6)Chelation with metal catalysts enhances enantioselectivity in asymmetric syntheses.

Table 1: Key structural features of 5,5-dimethylhept-3-yne-2,6-diol and their mechanistic implications.

The compound’s planar chirality, arising from the non-superimposable arrangement of substituents around the alkyne axis, enables its use in diastereoselective transformations. For instance, the BuSnCl₃-mediated addition of α-alkoxypropargylstannanes to aldehydes achieves >95% diastereoselectivity for anti-diol products, leveraging the compound’s stereoelectronic profile.

Transition Metal-Catalyzed Alkyne Functionalization Strategies

Transition metal-catalyzed approaches represent the most extensively developed methodology for accessing propargylic diol derivatives such as 5,5-Dimethylhept-3-yne-2,6-diol through alkyne functionalization strategies [3]. These methodologies leverage the unique coordination properties of alkynes with various transition metals to enable selective transformations that would be challenging to achieve through conventional organic reactions [4].

Palladium-Catalyzed Cyclization and Functionalization

Palladium-based catalytic systems have demonstrated exceptional utility in the synthesis of propargylic compounds through cyclization and functionalization reactions [5]. The palladium-catalyzed cyclization of functionalized propargylic compounds provides access to both carbocyclic and heterocyclic structures with high regio- and stereoselectivity under mild reaction conditions [5]. Research has established that proper positioning of internal nucleophilic centers and judicious selection of external nucleophiles enables synthetic chemists to control reaction pathways effectively [5].

The mechanistic foundation of palladium-catalyzed alkyne functionalization involves initial coordination of the alkyne π-system to palladium, followed by nucleophilic attack and subsequent transformations [6]. Studies have shown that palladium complexes can activate propargylic substrates through carbooxygenation reactions, particularly when applied to propargylic amines and related derivatives [6]. The development of tethered methodologies has expanded the scope to include functionalization of allylic amines and alcohols, demonstrating the versatility of palladium catalysis in constructing complex molecular architectures [6].

Copper-Catalyzed Alkyne Transformations

Copper catalysis offers complementary reactivity patterns for alkyne functionalization, particularly in the context of cycloaddition reactions and hydroalkylation processes [7] [8]. The copper-catalyzed azide-alkyne cycloaddition represents a landmark transformation that exclusively produces 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes [7]. This reaction proceeds through a mechanism involving copper acetylide formation, azide coordination, and subsequent cyclization to form the triazole product [7].

Recent developments in copper-catalyzed hydroalkylation of terminal alkynes have provided new synthetic pathways to functionalized alkenes [8]. These reactions utilize alkyl triflates as electrophiles and silane-based hydride donors to achieve anti-Markovnikov regioselectivity with exclusive formation of E-alkenes [8]. The transformation proceeds through copper hydride formation, hydrocupration of the alkyne, and alkylation of the resulting alkenyl copper intermediate [8].

Catalyst SystemSubstrate TypeProduct ClassSelectivityTypical Yield (%)
Palladium complexesPropargylic alcoholsCarbocycles/Heterocycles>90% regio-75-95
Copper saltsTerminal alkynesTriazoles>99% 1,4-selectivity80-98
Gold complexesPropargylic carboxylatesRearranged products>95% stereo-70-90

Gold-Catalyzed Rearrangement Reactions

Gold catalysis has emerged as a powerful tool for activating propargylic substrates through unique rearrangement pathways [9]. Gold-catalyzed reactions of propargylic carboxylates proceed through two distinct mechanistic pathways: direct nucleophilic substitution and initial 3,3-rearrangement [9]. The 3,3-rearrangement pathway offers versatile entry into various subsequent transformations, leading to structurally diverse functional products [9].

The mechanistic basis for gold-catalyzed transformations involves activation of the alkyne triple bond through π-coordination, which enhances the electrophilic character of the carbon atoms [9]. This activation enables nucleophilic attack at various positions, depending on the substitution pattern and reaction conditions employed [9]. Research has demonstrated that gold-containing oxocarbenium intermediates serve as key reactive species in these transformations [9].

Remote Functionalization Through Isomerization

Recent advances in palladium-catalyzed remote functionalization have opened new synthetic pathways to propargylic diol derivatives through alkyne isomerization reactions [10]. These methodologies enable long-range isomerization of alkynyl alcohols, providing access to thermodynamically more stable α,β-unsaturated aldehydes in practical yields [10]. The functional group tolerance is broad, and the isomerization can proceed over several methylene units [10].

The mechanistic investigation of these isomerization reactions has revealed successive migratory insertion and β-hydride elimination sequences as the primary elementary steps [10]. Computational analyses have identified an unusual phosphine-assisted deprotonation as energetically more favorable than conventional β-hydride elimination in the rate-determining aldehyde-forming tautomerization steps [10].

Enzymatic Kinetic Resolution Approaches for Chiral Diol Synthesis

Enzymatic kinetic resolution represents a highly efficient and selective methodology for accessing enantiomerically pure propargylic diol derivatives [11] [12]. This biocatalytic approach leverages the inherent chirality of enzyme active sites to differentiate between enantiomers of racemic substrates, providing access to both enantiomers with high optical purity [13].

Candida Antarctica Lipase B Mediated Resolutions

Candida antarctica lipase B has emerged as the premier biocatalyst for kinetic resolution of propargylic diol systems due to its exceptional enantioselectivity and broad substrate tolerance [11] [12]. Research has demonstrated that internal bis-substituted propargylic diols can be subjected to enzymatic kinetic resolution promoted by Candida antarctica lipase B with excellent results [11] [12]. The employment of a two-round sequence enzymatic kinetic resolution enables the production of both mono- and bis-acetoxy propargylic products with enantiomeric ratios exceeding 200 [11] [12].

The mechanistic basis for Candida antarctica lipase B selectivity involves specific substrate-enzyme interactions within the active site [14] [15]. Studies have established that the enzyme demonstrates high enantioselectivity for substrates containing specific structural features at the stereocenter, including substituents equal to or larger than propyl groups or those containing halogen atoms [15]. The enzyme also accommodates medium-sized substituents smaller than propyl groups without halogen substitution [15].

Substrate ClassEnzymeEnantiomeric Ratio (E)Conversion (%)Enantiomeric Excess (%)
Propargylic diolsCandida antarctica lipase B>20045-55>99
Aliphatic sec-alcoholsCandida antarctica lipase B>20050>99
Allylic alcoholsCandida antarctica lipase B150-20048-5295-99

Biocatalytic Platform Development

Recent developments have established comprehensive biocatalytic platforms for synthesizing enantiomerically pure propargylic alcohols and related derivatives from readily available racemic starting materials [16] [17]. These platforms utilize enzymatic cascades that combine peroxygenase-catalyzed oxidation with enantioselective alcohol dehydrogenase-mediated reduction [16] [17]. The peroxygenase from Agrocybe aegerita converts racemic propargylic alcohols into corresponding ketones, which are subsequently reduced by either R-selective alcohol dehydrogenase from Lactobacillus kefir or S-selective alcohol dehydrogenase from Thermoanaerobacter brokii [16] [17].

The one-pot two-step cascade reaction yields a broad range of enantioenriched alcohol products in 70-99% yield with excellent enantiomeric excess values [16] [17]. This methodology represents a significant advancement over traditional kinetic resolution approaches by potentially achieving complete conversion of starting material rather than the theoretical 50% limitation of classical kinetic resolution [16] [17].

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution approaches have been developed to overcome the inherent yield limitations of conventional kinetic resolution by combining enzymatic resolution with in situ racemization of the substrate [18] [19]. These methodologies employ transition metal catalysts to continuously racemize the unreactive enantiomer while the enzyme selectively transforms the preferred enantiomer [18] [19].

Research has demonstrated successful dynamic kinetic resolution of allylic alcohols using Candida antarctica lipase B in combination with ruthenium-based racemization catalysts [19]. The ruthenium catalysts enable continuous racemization of the substrate, allowing theoretical yields approaching 100% while maintaining high enantioselectivity [18] [19]. Studies have shown that sterically hindered allylic alcohols can be processed through this methodology to produce optically pure allylic acetates [19].

The mechanistic basis for dynamic kinetic resolution involves rapid equilibration between enantiomers catalyzed by the metal complex, while the enzyme selectively acylates one enantiomer [18]. The key requirement is that the racemization rate must exceed the rate of enzymatic resolution to maintain the dynamic equilibrium throughout the reaction [18].

Radical-Mediated Cascade Reactions Involving Propargylic Systems

Radical-mediated cascade reactions represent a powerful synthetic methodology for constructing complex molecular architectures from propargylic substrates through controlled radical chain processes [20] [21]. These transformations leverage the unique reactivity of propargyl radicals to enable sequential bond-forming reactions that would be difficult to achieve through conventional ionic mechanisms [22].

Propargyl Radical Chemistry Fundamentals

The development of propargyl radical chemistry has evolved into a potent synthetic field providing access to classes of organic compounds that are otherwise challenging to prepare [22]. Research has demonstrated that coordination of the triple bond to transition metal cores, particularly cobalt dicarbonyl hexacarbonyl systems, prevents acetylene-allene rearrangement while stabilizing requisite propargyl cations [22]. This coordination creates conformational constraints at carbon-carbon bond formation sites and enables stereochemical control through steric interactions [22].

Studies have established that cobalt-complexed propargyl cations, previously considered thermally labile species, can participate in synthetically meaningful transformations at temperatures as high as 147°C [22]. The coordination environment alters the acetylenic character and allows for configurational control of newly formed stereocenters through 1,3-steric induction mechanisms [22].

Intermolecular Cascade Cyclization Reactions

Intermolecular radical cascade cyclizations of propargylic systems have been developed to construct polycyclic frameworks through controlled radical addition and cyclization sequences [20]. Research has demonstrated the feasibility of cascade cyclization reactions between propargylic ethers and cyclic enones using tributyltin hydride as the radical source and azobisisobutyronitrile as the radical initiator [20].

The mechanistic pathway involves initial radical-mediated dehalogenation of propargylic bromides to generate vinyl radicals, which undergo conjugate addition to activated alkenes followed by intramolecular cyclization [20]. The formation of tricyclic structures through this methodology demonstrates the synthetic potential of radical cascade processes in complex molecule construction [20].

Radical SourceSubstrate TypeProduct ClassTypical Yield (%)Selectivity
Tributyltin hydridePropargylic bromidesTricyclic compounds60-75Moderate
Tributyltin radicalsVinyl radicalsCyclized products55-85Good
Metal-complexed radicalsPropargyl cationsStereodefined products70-95Excellent

Radical Hydrostannylation and Related Processes

Radical hydrostannylation of propargylic alcohols and related enynols provides access to functionalized vinylstannanes through controlled radical addition processes [23]. Research has established that radical hydrostannylation using tributyltin hydride and azobisisobutyronitrile results in formation of both proximal and distal tin derivatives, with regioselectivity influenced by steric factors around the alkyne terminus [23].

Comparative studies of radical versus palladium-catalyzed hydrostannylation have revealed distinct mechanistic pathways and selectivity patterns [23]. While palladium-catalyzed processes generally provide higher regio- and stereoselectivity, radical processes offer complementary reactivity patterns that can be advantageous for specific substrate classes [23].

Radical-Mediated Trifunctionalization Reactions

Recent developments in radical-mediated trifunctionalization reactions have expanded the synthetic utility of propargylic systems by enabling simultaneous introduction of three functional groups in a single transformation [24]. These reactions typically involve radical addition to alkyne substrates followed by functional group migration and oxidative functionalization [24].

The mechanistic basis for these transformations involves initial radical addition to generate vinyl radical intermediates, which undergo rearrangement processes such as aryl migration through ipso-cyclization and cleavage mechanisms [24]. The radical intermediates can subsequently be trapped or oxidized to generate polyfunctionalized products with high synthetic value [24].

Research has demonstrated that various functional groups can participate in migration processes, including aryl, alkynyl, cyano, formyl, phosphinoyl, and sulfonyl groups [24]. The migration typically occurs through cyclic intermediates that facilitate the rearrangement while maintaining stereochemical integrity [24].

Cascade Reactions in Complex Molecule Synthesis

The application of radical cascade reactions to complex molecule synthesis has demonstrated the power of these methodologies in constructing challenging molecular targets [21]. Research has established various types of cascade sequences, including intramolecular-intermolecular combinations and intermolecular-intermolecular combinations, each offering distinct advantages for specific synthetic applications [21].

Studies have shown that radical processes are particularly effective at creating carbon-carbon and carbon-heteroatom bonds through cascade sequences where multiple bonds are formed in a single transformation [21]. The key advantage of radical cascades lies in their ability to proceed through unimolecular steps that are not affected by dilution, in contrast to unwanted side reactions which are typically bimolecular processes [21].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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